![molecular formula C8H6N2O2S2 B2705828 2-(Methylthio)-5-nitrobenzo[d]thiazole CAS No. 3621-98-5](/img/structure/B2705828.png)
2-(Methylthio)-5-nitrobenzo[d]thiazole
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Overview
Description
“2-(Methylthio)-5-nitrobenzo[d]thiazole” is a derivative of thiazole, a type of heterocyclic compound. Thiazoles are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are part of many well-known natural products such as antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .
Synthesis Analysis
The synthesis of thiazole derivatives has attracted significant attention due to the variety of thiazole building blocks either commercially available or readily prepared . Among various approaches to functionalize and incorporate the thiazole ring system, metalation is most widely utilized . A recent elegant total synthesis of GE2270A is a case in point . In this work, three of the six thiazoles (A, E, and F) are assembled through reactions of the appropriated metalated thiazoles .Molecular Structure Analysis
The thiazole ring system is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The regiochemistry of lithiation reactions of thiazole depends on the acidity of thiazole protons: H2 > H5 >> H4 . Thus, 2-thiazolyl lithium reagents are conveniently prepared via direct lithiation with strong bases . For example, reaction of thiazole with tert-BuLi generates 2-thiazolyl lithium, which is trapped with 7-phenylheptanal to give adduct .Scientific Research Applications
Anti-Bacterial and Anti-Fungal Agents: Various 2-substituted benzothiazole derivatives exhibit potent antibacterial and antifungal activities . Researchers have explored their potential as novel therapeutics against infectious diseases.
Materials Science and Coordination Chemistry
Beyond medicinal applications, benzothiazoles find utility in materials science and coordination chemistry:
Ligands for Metal Complexes: Benzothiazole derivatives can act as ligands in metal complexes. For instance, 2-(methylthio)benzothiazole (MTBT) forms copper(I) coordination polymers, which exhibit interesting optical properties .
Biological Activities and Mechanisms
Understanding the biological effects of benzothiazoles is crucial for drug development:
Future Directions
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives, which include 2-(methylthio)-5-nitrobenzo[d]thiazole, have been found to interact with various biological targets, contributing to their wide range of applications in the biological, medicinal, and chemical fields .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, including metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point, boiling point, and solubility, can influence its bioavailability .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .
properties
IUPAC Name |
2-methylsulfanyl-5-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAKHOITFYBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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